Structural Differentiation: The Impact of 5-Methyl Substitution on Lipophilicity
The presence of the 5-methyl group on Ethyl 3-amino-2,6-difluoro-5-methylbenzoate distinguishes it from the des-methyl analog, Ethyl 3-amino-2,6-difluorobenzoate. This methyl substitution is a key determinant of lipophilicity, a critical parameter in drug design. The target compound has a calculated XLogP3 of approximately 2.1 [1], a value notably higher than the des-methyl analog's XLogP3 of 1.3 [2]. This increase in lipophilicity is a quantifiable factor that can influence membrane permeability and non-specific protein binding in a biological system.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | Calculated XLogP3 ≈ 2.1 |
| Comparator Or Baseline | Ethyl 3-amino-2,6-difluorobenzoate (CAS 269072-20-0) with Calculated XLogP3 = 1.3 |
| Quantified Difference | XLogP3 increase of 0.8 units |
| Conditions | In silico calculation; PubChem XLogP3 algorithm |
Why This Matters
For procurement, this difference means this compound can be selected when a specific, higher lipophilicity profile is required for a target's ADME (Absorption, Distribution, Metabolism, Excretion) optimization, which is not achievable with the non-methylated analog.
- [1] ChemSrc. (2024). Ethyl 3-amino-2,6-difluoro-5-methylbenzoate. Compound Database Entry (CAS 1875551-91-9). View Source
- [2] PubChem. (2026). Methyl 3-amino-2,6-difluorobenzoate. Compound Summary (CID 45480188). View Source
